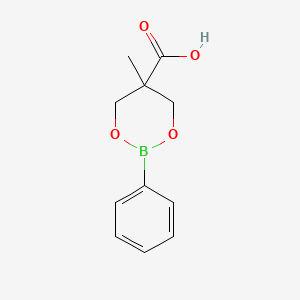
5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid
Overview
Description
5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid is a chemical compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The unique structure of this compound makes it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid typically involves the reaction of phenylboronic acid with neopentyl glycol under specific conditions. The reaction is carried out in the presence of a catalyst, often a palladium-based catalyst, and requires a controlled temperature and pressure environment .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, but they generally require specific temperatures, pressures, and catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield phenylboronic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boronate esters or amides. These interactions are crucial in its applications in organic synthesis and drug development .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid neopentyl glycol ester: This compound has a similar structure but lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound is structurally similar but has different substituents, affecting its reactivity and applications.
Uniqueness
5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid is unique due to its combination of a boronic acid group and a carboxylic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in both research and industrial applications.
Properties
IUPAC Name |
5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO4/c1-11(10(13)14)7-15-12(16-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBHKTQNPVOMIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464041 | |
| Record name | 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
839720-60-4 | |
| Record name | 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1354066.png)
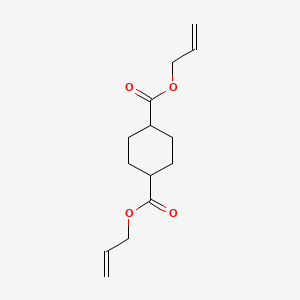

![7-Chlorothieno[3,2-b]pyridine](/img/structure/B1354074.png)


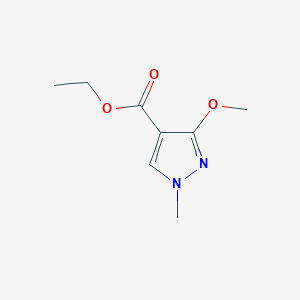
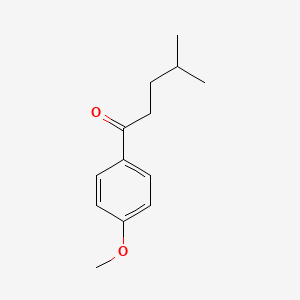
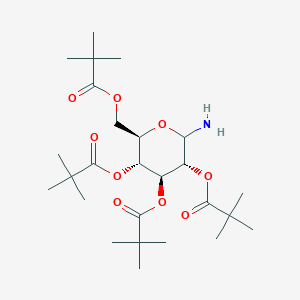
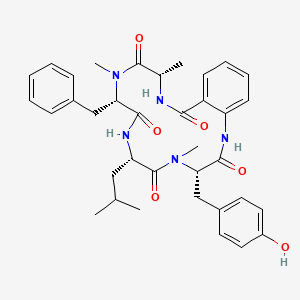
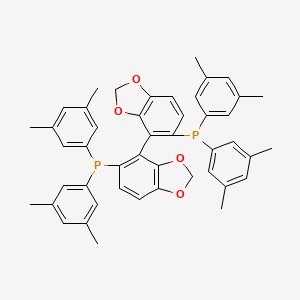
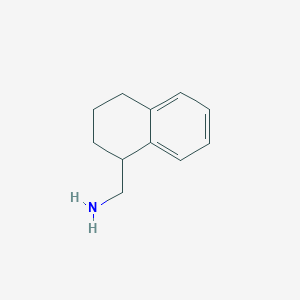
![Methyl 2-[(4-chlorophenyl)amino]acetate](/img/structure/B1354091.png)

